beta-Chloro-D-alanine hydrochloride
Overview
Description
beta-Chloro-D-alanine hydrochloride is a chiral amino acid derivative with a chlorine atom attached to the third carbon of the propanoic acid chain
Mechanism of Action
Target of Action
Beta-Chloro-D-alanine hydrochloride primarily targets alanine racemase (EC 5.1.1.1) . This enzyme is crucial for bacterial cell wall synthesis, as it catalyzes the conversion of L-alanine to D-alanine . D-alanine is a key component of the peptidoglycan layer in bacterial cell walls .
Mode of Action
This compound interacts with its target, alanine racemase, by inactivating it . This inactivation prevents the conversion of L-alanine to D-alanine, disrupting the synthesis of the bacterial cell wall . The compound’s inhibition of growth is completely prevented by either D-alanine or D-alanyl-D-alanine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . By inhibiting alanine racemase, the compound disrupts the production of D-alanine, a critical component of the peptidoglycan layer in bacterial cell walls . This disruption leads to a weakened cell wall and inhibits bacterial growth .
Pharmacokinetics
Its solubility in water suggests that it may be well-absorbed and distributed in the body
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the peptidoglycan biosynthesis pathway, the compound weakens the bacterial cell wall, leading to inhibited growth of bacteria such as Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the presence of D-alanine or D-alanyl-D-alanine in the environment, which can prevent its inhibitory effects
Biochemical Analysis
Biochemical Properties
Beta-Chloro-D-alanine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted by the enzyme D-cysteine desulfhydrase (stDCyD) from Salmonella typhimurium into its corresponding α-ketoacid . This interaction results in the generation of byproducts such as hydrochloric acid (HCl), ammonium (NH4+), and pyruvate .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating intracellular pH levels . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it acts as a substrate for the enzyme stDCyD, leading to the production of hydrochloric acid, which can acidify the intracellular environment .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with the enzyme stDCyD, leading to the production of α-ketoacid, hydrochloric acid, ammonium, and pyruvate . This interaction can influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Chloro-D-alanine hydrochloride typically involves the chlorination of (S)-2-Aminopropanoic acid. One common method is the reaction of (S)-2-Aminopropanoic acid with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
beta-Chloro-D-alanine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction: The amino and carboxyl groups can participate in oxidation and reduction reactions, respectively.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination.
Hydroxide Ions (OH⁻): Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH₄) for reduction reactions.
Major Products Formed
Substitution Products: Various derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the amino and carboxyl groups.
Reduction Products: Reduced forms of the carboxyl group.
Scientific Research Applications
beta-Chloro-D-alanine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminopropanoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
®-2-Amino-3-chloropropanoic acid hydrochloride: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.
3-Chloropropanoic acid: Lacks the amino group, making it less versatile in biochemical applications.
Uniqueness
beta-Chloro-D-alanine hydrochloride is unique due to its combination of a chiral center and a chlorine atom, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-chloropropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENJPSDBNBGIEL-HSHFZTNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474817 | |
Record name | 3-Chloro-D-alanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51887-88-8 | |
Record name | 3-Chloro-D-alanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-Chloro-D-alanine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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